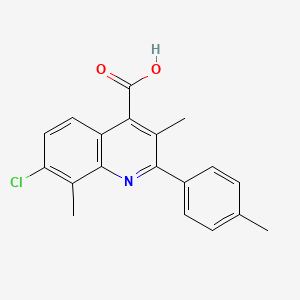
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, also known as 7-CMDMQ, is an important organic compound used in a variety of scientific research applications. It is a member of the quinoline family of compounds, a group of heterocyclic aromatic compounds with a nitrogen atom in the ring structure. 7-CMDMQ is used in many fields of research, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Helical Quinoline-derived Oligoamide Foldamers
Research has demonstrated the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. These compounds, including derivatives of quinolinecarboxylic acid, exhibit remarkable stability and adopt bent and helical conformations stabilized by intramolecular hydrogen bonds. Such foldamers have potential applications in developing novel biomimetic materials and in molecular recognition processes (Jiang et al., 2003).
Novel Anticancer Agents
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and studied for their cytotoxic activities, demonstrating significant potential as anticancer agents. These compounds have shown potent effects against various carcinoma cell lines, offering a promising lead for the design of novel topoisomerase inhibitors with anticancer properties (Bhatt et al., 2015).
Fluorescent Probes and Photophysical Studies
The synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes have been explored. These compounds, related to quinoline-4-carboxylic acid derivatives, exhibit dual emissions and large Stokes shifts, useful in developing sensitive fluorescent probes for bioimaging and analytical applications (Padalkar & Sekar, 2014).
Antimicrobial Activity
2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives synthesized through microwave-irradiated methods have displayed broad-spectrum antimicrobial activity. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bhatt & Agrawal, 2010).
Synthesis of Blue Green Fluorescent Probes
The development of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes underscores the utility of quinoline carboxylic acids in creating novel materials for optical and electronic applications. These compounds exhibit fluorescence in solution, making them suitable for use as probes in various analytical and diagnostic tools (Bodke et al., 2013).
Propiedades
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUPUMSZIBUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)
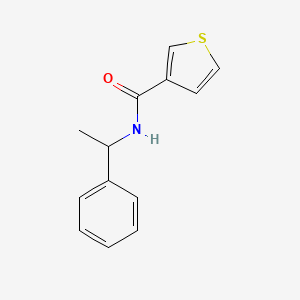
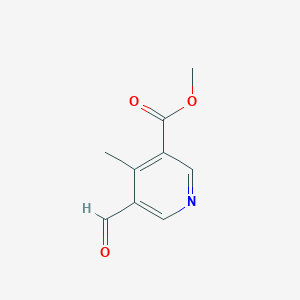
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)
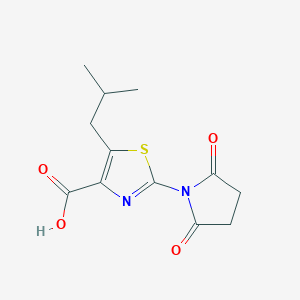
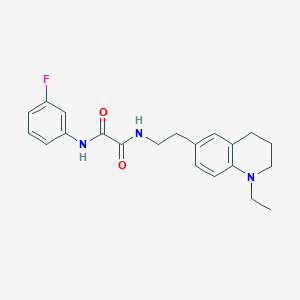
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)
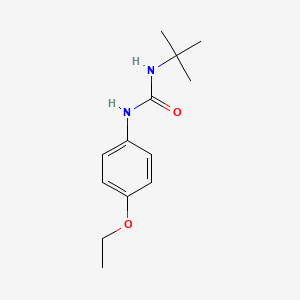
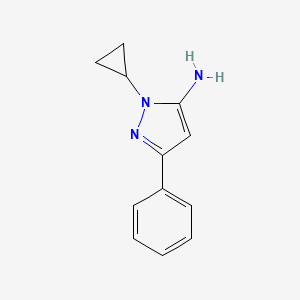
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
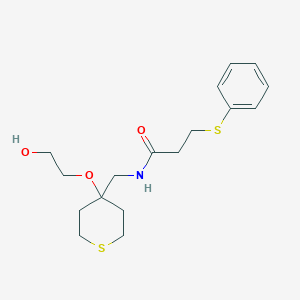
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)